molecular formula C19H19N7O B10925218 N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10925218
M. Wt: 361.4 g/mol
InChI Key: OJGVKWNDVOIKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~7~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting an appropriate hydrazine derivative with a β-diketone under acidic conditions.

    Formation of the Triazolopyrimidine Core: The pyrazole intermediate is then reacted with a suitable nitrile derivative in the presence of a base to form the triazolopyrimidine core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N~7~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

N~7~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a tool compound to study the biological pathways involving triazolopyrimidine derivatives.

    Industrial Applications: The compound is explored for its use as a catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of N7-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the downstream biological pathways. This inhibition can lead to the suppression of cancer cell growth or modulation of electronic properties in material science applications.

Comparison with Similar Compounds

Similar Compounds

  • **N~7~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
  • **N~7~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE

Uniqueness

The uniqueness of N7-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific structural features, which confer distinct electronic and steric properties. These properties make it a valuable compound for targeted medicinal applications and advanced material science research.

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H19N7O/c1-12(2)25-13(3)9-17(24-25)23-18(27)16-10-15(14-7-5-4-6-8-14)22-19-20-11-21-26(16)19/h4-12H,1-3H3,(H,23,24,27)

InChI Key

OJGVKWNDVOIKNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.